molecular formula C4H6N2O3 B3148296 5-Oxopyrazolidine-3-carboxylic acid CAS No. 64154-84-3

5-Oxopyrazolidine-3-carboxylic acid

Cat. No.: B3148296
CAS No.: 64154-84-3
M. Wt: 130.1 g/mol
InChI Key: ZPNZAGCCZRYCGZ-UHFFFAOYSA-N
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Description

5-Oxopyrazolidine-3-carboxylic acid: is a chemical compound with the molecular formula C4H6N2O3. It is characterized by a pyrazolidine ring with a keto group at the 5-position and a carboxylic acid group at the 3-position.

Mechanism of Action

Target of Action

The primary targets of 5-Oxopyrazolidine-3-carboxylic acid are GABA receptors , histamine-N-methyl transferase , and benzodiazepine receptors . These targets play crucial roles in various physiological processes, including neurotransmission, immune response, and regulation of sleep, mood, and anxiety.

Mode of Action

This compound interacts with its targets by acting as a potential antagonist . This means it binds to these receptors and inhibits their normal function, leading to changes in the physiological processes they regulate.

Biochemical Pathways

The compound’s antagonistic action on GABA receptors, histamine-N-methyl transferase, and benzodiazepine receptors affects several biochemical pathways. These include neurotransmission pathways, histamine metabolism, and the benzodiazepine signaling pathway . The downstream effects of these interactions can lead to a variety of pharmacological activities, including arrhythmogenic , antiepileptic , and anxiolytic effects .

Pharmacokinetics

The compound’s solubility in organic solvents suggests it may have good bioavailability .

Result of Action

The molecular and cellular effects of this compound’s action include analgesic and antihypoxic effects . These effects are likely a result of the compound’s interaction with its primary targets and the subsequent changes in the associated biochemical pathways.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxopyrazolidine-3-carboxylic acid typically involves the cyclization of 2-methylenesuccinic acid with various amines. This reaction can be carried out by heating the reactants without a solvent or by refluxing them in ethanol or isopropanol with a catalytic amount of glacial acetic acid . The resulting product is usually isolated in good yields and can be purified by recrystallization.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 5-Oxopyrazolidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The keto group can be further oxidized under strong oxidative conditions.

    Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Alcohols or amines in the presence of catalysts or activating agents like dicyclohexylcarbodiimide (DCC).

Major Products Formed:

    Oxidation: Formation of carboxylic acids or other oxidized derivatives.

    Reduction: Formation of 5-hydroxypyrazolidine-3-carboxylic acid.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Comparison with Similar Compounds

    5-Oxopyrrolidine-3-carboxylic acid: Similar in structure but with a pyrrolidine ring instead of a pyrazolidine ring.

    5-Oxopyrrolidine-2-carboxylic acid: Another similar compound with a different position of the carboxylic acid group.

Uniqueness: 5-Oxopyrazolidine-3-carboxylic acid is unique due to its pyrazolidine ring, which imparts different chemical and biological properties compared to its pyrrolidine analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

5-oxopyrazolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPNZAGCCZRYCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(NNC1=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64154-84-3
Record name 5-oxopyrazolidine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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